4-Meo-mipt

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

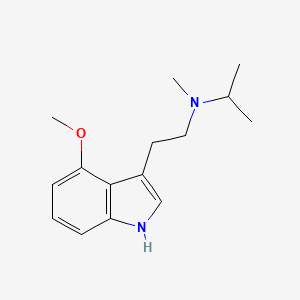

IUPAC Name |

N-[2-(4-methoxy-1H-indol-3-yl)ethyl]-N-methylpropan-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-11(2)17(3)9-8-12-10-16-13-6-5-7-14(18-4)15(12)13/h5-7,10-11,16H,8-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJIWLHLNPTWSGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)CCC1=CNC2=C1C(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501027181 |

Source

|

| Record name | N-[2-(4-Methoxy-1H-indol-3-yl)ethyl]-N-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96096-53-6 |

Source

|

| Record name | 4-Methoxy-N-methyl-N-(1-methylethyl)-1H-indole-3-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96096-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Meo-mipt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096096536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-(4-Methoxy-1H-indol-3-yl)ethyl]-N-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-MEO-MIPT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HU85354AY8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Serotonergic Profile of 4-MeO-MiPT: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methoxy-N-methyl-N-isopropyltryptamine (4-MeO-MiPT) is a lesser-known psychedelic tryptamine, structurally related to MiPT and the O-methylated analog of 4-HO-MiPT.[1] First synthesized and described by David Repke and Alexander Shulgin, its pharmacological activity is primarily characterized by its interaction with serotonin (B10506) (5-HT) receptors and the serotonin transporter (SERT).[1] This technical guide provides an in-depth overview of the mechanism of action of this compound at serotonin receptors, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Quantitative Pharmacological Data

The interaction of this compound with various serotonergic targets has been quantified through in vitro studies. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound at key human serotonin receptor subtypes and the serotonin transporter.

| Target | Binding Affinity (Ki, nM) |

| 5-HT1A Receptor | 347–731 |

| 5-HT2A Receptor | 178 |

| 5-HT2C Receptor | 510 |

| Serotonin Transporter (SERT) | 38 |

| Table 1: Binding Affinities of this compound at Serotonergic Targets.[1] |

| Target | Functional Potency (EC50, nM) | Efficacy (Emax) | Assay Type |

| 5-HT1A Receptor | 1,490 | 99% | - |

| 5-HT2A Receptor | 376 | 63% | Inositol (B14025) Phosphate (IP₁) Formation |

| 5-HT2C Receptor | 120 | 82% | Inositol Phosphate (IP₁) Formation |

| Serotonin Transporter (SERT) | 53–57 (IC50) | - | Serotonin Reuptake Inhibition |

| Table 2: Functional Activity of this compound at Serotonergic Targets.[1] |

Mechanism of Action at Serotonin Receptors

This compound acts as a non-selective agonist at 5-HT1A, 5-HT2A, and 5-HT2C receptors and as a potent serotonin reuptake inhibitor.[1] Its psychedelic effects are primarily attributed to its agonist activity at the 5-HT2A receptor. Activation of the 5-HT2A receptor, a Gq/11-coupled receptor, initiates a downstream signaling cascade through the activation of phospholipase C (PLC).[2][3] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[2][3]

The compound's significant affinity for the serotonin transporter (SERT) suggests a dual mechanism of action.[1] By inhibiting serotonin reuptake, this compound can increase synaptic serotonin levels, which may modulate the overall psychedelic experience.[1]

Experimental Protocols

The quantitative data presented in this guide are typically determined through the following key experimental methodologies:

Radioligand Binding Assay

This technique is employed to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity of this compound for serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C) and the serotonin transporter (SERT).

Principle: This competitive binding assay measures the ability of the unlabeled test compound (this compound) to displace a radiolabeled ligand with known affinity from the target receptor.

Materials:

-

Receptor Source: Cell membranes from stable cell lines expressing the human serotonin receptor of interest or SERT.

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A, [³H]-Mesulergine for 5-HT2C, [³H]-Citalopram for SERT).

-

Test Compound: this compound at various concentrations.

-

Buffers: Incubation buffer, wash buffer.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Detection: Liquid scintillation counter.

Procedure:

-

Incubation: Receptor membranes, radioligand, and varying concentrations of this compound are incubated together in a suitable buffer to allow binding to reach equilibrium.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate receptor-bound radioligand from unbound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay is used to determine the potency (EC50) and efficacy (Emax) of a compound at Gq-coupled receptors like 5-HT2A and 5-HT2C.

Objective: To measure the ability of this compound to activate 5-HT2A and 5-HT2C receptors and elicit a downstream cellular response.

Principle: Activation of Gq-coupled receptors leads to an increase in intracellular calcium concentration. This assay utilizes a calcium-sensitive fluorescent dye that exhibits increased fluorescence upon binding to calcium, allowing for the quantification of receptor activation.

Materials:

-

Cell Line: A cell line stably expressing the human 5-HT2A or 5-HT2C receptor.

-

Fluorescent Dye: A calcium-sensitive dye such as Fluo-4 AM.

-

Test Compound: this compound at various concentrations.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar.

-

Instrumentation: A fluorescence plate reader with automated injection capabilities.

Procedure:

-

Cell Plating: Cells are seeded into multi-well plates and allowed to attach and grow.

-

Dye Loading: The cells are incubated with the calcium-sensitive fluorescent dye, which enters the cells.

-

Baseline Measurement: The baseline fluorescence of the cells is measured.

-

Compound Addition: Varying concentrations of this compound are automatically added to the wells.

-

Signal Detection: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured over time.

-

Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC50) and the maximum response relative to a reference agonist (Emax) are determined from concentration-response curves.

Visualizations

Signaling Pathway

5-HT2A Receptor Gq Signaling Pathway Activated by this compound.

Experimental Workflow: Radioligand Binding Assay

Workflow for Determining Binding Affinity via Radioligand Binding Assay.

Experimental Workflow: Calcium Mobilization Assay

Workflow for Determining Functional Potency via Calcium Mobilization Assay.

References

Pharmacological Profile of 4-Methoxy-N-methyl-N-isopropyltryptamine (4-MeO-MiPT): A Technical Guide

Abstract: This document provides a comprehensive technical overview of the pharmacological properties of 4-methoxy-N-methyl-N-isopropyltryptamine (4-MeO-MiPT), a synthetic tryptamine (B22526) with psychedelic properties. The information is intended for researchers, scientists, and drug development professionals. This guide details the receptor binding affinities, functional activities, and in vivo effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.

Introduction

4-Methoxy-N-methyl-N-isopropyltryptamine, commonly known as this compound, is a lesser-known psychedelic substance belonging to the tryptamine chemical class.[1] First synthesized and described by David Repke and Alexander Shulgin, it is the 4-methoxy analog of N-methyl-N-isopropyltryptamine (MiPT) and the O-methyl ether of 4-HO-MiPT.[1] Anecdotal reports and preliminary scientific investigations suggest that this compound produces psychedelic effects, though with a characteristically milder visual component and more pronounced erotic-enhancing effects compared to other tryptamines.[2] This document aims to consolidate the available preclinical data to provide a detailed pharmacological profile of this compound.

Receptor Binding and Functional Activity

The primary mechanism of action for classic psychedelic compounds is agonism at the serotonin (B10506) 2A receptor (5-HT₂AR). This compound's pharmacological activity is consistent with this, demonstrating affinity and functional agonism at this receptor, as well as interacting with other serotonin receptors and the serotonin transporter (SERT).

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC₅₀) of this compound at key serotonergic targets. Data has been compiled from various studies to provide a comparative overview.

Table 1: Receptor and Transporter Binding Affinities (Ki, nM)

| Compound | 5-HT₂A Receptor | 5-HT₂C Receptor | 5-HT₁A Receptor | Serotonin Transporter (SERT) | Reference |

| This compound | Data not explicitly found in searches | Data not explicitly found in searches | Data not explicitly found in searches | Data not explicitly found in searches | |

| 5-MeO-MiPT | Data not explicitly found in searches | Data not explicitly found in searches | Data not explicitly found in searches | Data not explicitly found in searches | [3] |

Note: While multiple sources state that this compound and its analogs bind to these targets, specific Ki values for this compound were not located in the initial search results. The table for 5-MeO-MiPT is included for structural comparison.

Table 2: Functional Activity (EC₅₀, nM and Eₘₐₓ)

| Compound | Assay Type | 5-HT₂A Receptor (EC₅₀) | 5-HT₂A Receptor (Eₘₐₓ) | 5-HT₂B Receptor (EC₅₀) | 5-HT₂B Receptor (Eₘₐₓ) | Reference |

| This compound | Calcium Mobilization | Data not explicitly found in searches | Higher than DMT | Data not explicitly found in searches | Data not explicitly found in searches | [4] |

| 5-MeO-MiPT | AequoScreen (Ca²⁺ flux) | 263.5 nM | Full Agonist | 11.40 nM | Partial Agonist | [5] |

Note: this compound is reported to have higher efficacy (Eₘₐₓ) than DMT at the 5-HT₂AR.[4] Specific EC₅₀ values were not found in the provided search results.

In Vivo Pharmacology

The behavioral effects of this compound in animal models are indicative of its psychedelic potential. The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT₂AR-mediated psychedelic effects in humans.

Table 3: In Vivo Head-Twitch Response (HTR) Data

| Compound | Animal Model | Potency (ED₅₀) | Efficacy (Max Response) | Reference |

| This compound | Mice | Similar to 4-HO-MiPT and 4-AcO-MiPT | Markedly lower than 4-HO-MiPT and 4-AcO-MiPT (34 vs ~80 twitches/30 min) | [1] |

Experimental Methodologies

This section provides detailed protocols for the key experimental assays used to characterize the pharmacology of tryptamines like this compound.

Radioligand Binding Assay for Serotonin Receptors

This protocol outlines the general procedure for determining the binding affinity (Ki) of a test compound for serotonin receptors.

Objective: To measure the ability of a compound to displace a specific radioligand from a receptor, thereby determining its binding affinity.

Materials:

-

Cell membranes expressing the target serotonin receptor (e.g., 5-HT₂AR)

-

Radioligand specific for the target receptor (e.g., [³H]ketanserin for 5-HT₂AR)

-

Test compound (e.g., this compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Microplate harvester and scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend in the assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[6]

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.[6]

-

Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow binding to reach equilibrium.[6]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[6]

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.[7]

Calcium Mobilization Assay

This protocol describes a functional assay to measure Gq-coupled GPCR activation, such as the 5-HT₂AR.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a compound as an agonist at a Gq-coupled receptor by measuring changes in intracellular calcium concentration.

Materials:

-

HEK293 cells (or other suitable cell line) stably expressing the target receptor (e.g., 5-HT₂AR)

-

Cell culture medium

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

Test compound (e.g., this compound)

-

96- or 384-well black, clear-bottom microplates

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR)

Procedure:

-

Cell Plating: Seed the receptor-expressing cells into the microplates and culture overnight to form a confluent monolayer.[8]

-

Dye Loading: Remove the culture medium and add the fluorescent calcium dye dissolved in assay buffer to each well. Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow the cells to take up the dye.[8]

-

Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.

-

Measurement: Place the cell plate into the fluorescence plate reader. Record a baseline fluorescence reading.

-

Compound Addition: Use the automated injector to add the test compound to the wells while continuously measuring the fluorescence.

-

Data Analysis: The increase in fluorescence intensity corresponds to the release of intracellular calcium. Plot the peak fluorescence response against the logarithm of the compound concentration. Use non-linear regression to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response relative to a reference full agonist).[3]

Head-Twitch Response (HTR) Assay

This in vivo protocol is used to assess the psychedelic-like activity of a compound in rodents.

Objective: To quantify the frequency of head-twitch responses in mice or rats following the administration of a test compound.

Materials:

-

Male C57BL/6J mice (or other suitable rodent strain)

-

Test compound (e.g., this compound) dissolved in a suitable vehicle (e.g., saline)

-

Observation chambers (e.g., clear cylinders)

-

Video recording equipment or an automated HTR detection system (e.g., magnetometer)

Procedure:

-

Acclimation: Allow the animals to acclimate to the testing room and observation chambers before drug administration.

-

Drug Administration: Administer the test compound or vehicle via a specific route (e.g., intraperitoneal injection).

-

Observation: Place the animal in the observation chamber and record its behavior for a set period (e.g., 30-60 minutes).[9]

-

Quantification: A trained observer manually counts the number of head twitches, which are rapid, side-to-side head movements.[10] Alternatively, an automated system can be used. For a magnetometer-based system, a small magnet is surgically attached to the mouse's head, and a coil surrounding the chamber detects the rapid head movements.[9][11]

-

Data Analysis: Compare the number of head twitches in the drug-treated groups to the vehicle control group. Plot the mean number of head twitches against the drug dose to determine the ED₅₀ (the dose that produces 50% of the maximal effect) and the maximal response.[11]

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the key signaling pathway for 5-HT₂AR activation and a typical experimental workflow for characterizing a novel tryptamine.

Conclusion

This compound is a psychoactive tryptamine that primarily acts as a serotonin 5-HT₂A receptor agonist, which is consistent with its classification as a psychedelic compound. Its in vivo profile in rodents, characterized by the induction of the head-twitch response, further supports this classification. However, the reported lower efficacy in inducing HTR compared to its 4-hydroxy analog suggests a potentially nuanced pharmacological profile that may underlie its unique reported subjective effects in humans. Further research is required to fully elucidate its receptor binding affinities, functional potencies at a wider range of targets, and its downstream signaling effects to build a more complete understanding of this compound. The methodologies and data presented in this guide provide a foundational framework for such future investigations.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 9. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Head-twitch response - Wikipedia [en.wikipedia.org]

- 11. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Fate of 4-MeO-MiPT: A Predictive Analysis Based on its 5-Methoxy Analogue

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Direct experimental data on the in vitro and in vivo metabolism of 4-methoxy-N-methyl-N-isopropyltryptamine (4-MeO-MiPT) is not currently available in peer-reviewed scientific literature. This guide provides a comprehensive overview of the known metabolism of the structurally similar and more extensively studied compound, 5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT). The metabolic pathways and data presented for 5-MeO-MiPT are used to construct a putative metabolic profile for this compound. This information is intended to serve as a foundational resource for researchers and professionals in drug development, guiding future experimental design and analytical method development.

Introduction

This compound is a lesser-known psychedelic tryptamine, and like many novel psychoactive substances, a thorough understanding of its metabolic fate is crucial for assessing its pharmacological and toxicological profile. In the absence of direct studies on this compound, we turn to its close structural analogue, 5-MeO-MiPT, for which metabolic data is available. Tryptamine metabolism is primarily governed by cytochrome P450 (CYP) enzymes, leading to a variety of phase I and phase II metabolites. The insights gleaned from 5-MeO-MiPT's metabolic pathways provide a strong predictive framework for understanding how this compound is likely processed in biological systems.

Predicted Metabolic Pathways of this compound

Based on the established metabolism of 5-MeO-MiPT, the primary metabolic transformations for this compound are anticipated to involve:

-

O-demethylation: The removal of the methyl group from the 4-methoxy position to form the corresponding 4-hydroxy metabolite (4-HO-MiPT).

-

N-demethylation: The removal of the N-methyl group to yield 4-methoxy-N-isopropyltryptamine (4-MeO-NiPT).

-

Hydroxylation: The addition of a hydroxyl group to the indole (B1671886) ring or the N-isopropyl group.

-

N-oxidation: The formation of an N-oxide at the tertiary amine.

-

Phase II Conjugation: Subsequent glucuronidation or sulfation of hydroxylated metabolites to facilitate excretion.

The following diagram illustrates the putative primary metabolic pathways for this compound.

Caption: Putative Phase I and II metabolic pathways of this compound.

Quantitative Metabolic Data for 5-MeO-MiPT

The following tables summarize the quantitative data available for the in vitro and in vivo metabolism of 5-MeO-MiPT. These values can serve as an estimate for designing analytical methods and predicting the concentrations of this compound and its metabolites.

Table 1: In Vitro Metabolites of 5-MeO-MiPT Identified in Human Liver Microsomes[1][2]

| Metabolite | Molecular Formula | Detected Presence |

| 5-MeO-MiPT (Parent) | C15H22N2O | Yes |

| 5-HO-MiPT (O-demethylation) | C14H20N2O | Yes |

| 5-MeO-NiPT (N-demethylation) | C14H20N2O | Yes |

| OH-5-MeO-MiPT (Hydroxylation) | C15H22N2O2 | Yes |

| 5-MeO-MiPT N-Oxide | C15H22N2O2 | Yes |

| Di-dehydro-5-MeO-MiPT | C15H20N2O | Yes |

| OH-5-MeO-NiPT | C14H20N2O2 | Yes |

| Dehydro-5-HO-MiPT | C14H18N2O | Yes |

Table 2: In Vivo Metabolites and Concentrations of 5-MeO-MiPT in a Human Case[1][2]

| Analyte | Matrix | Concentration |

| 5-MeO-MiPT | Blood | 160 ng/mL |

| 5-MeO-MiPT | Urine | 3380 ng/mL |

| 5-MeO-NiPT | Blood, Urine | Detected |

| 5-HO-MiPT | Blood, Urine | Detected |

| OH-5-MeO-MiPT | Blood, Urine | Detected |

| 5-MeO-MiPT N-Oxide | Blood, Urine | Detected |

| Dehydro-5-HO-MiPT | Urine | Detected |

| OH-5-MeO-NiPT | Urine | Detected |

| Di-dehydro-5-MeO-MiPT | Urine | Detected |

Table 3: In Vivo Concentrations of 5-MeO-MiPT in Mice (2.7 mg/kg dose)[3][4][5]

| Tissue | Concentration Range |

| Blood | 2.7 - 13.4 ng/mL |

| Kidney | 11 - 29 ng/g |

| Liver | 15.2 - 108.3 ng/g |

| Brain | 1.5 - 40.6 ng/g |

Experimental Protocols for Tryptamine Metabolism Studies

The following are detailed methodologies adapted from studies on 5-MeO-MiPT, which can be applied to investigate the metabolism of this compound.

Protocol 1: In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol outlines the procedure for identifying phase I metabolites using pooled human liver microsomes.

Caption: Workflow for in vitro metabolism studies using HLM.

Detailed Steps:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Prepare a working solution of pooled human liver microsomes (e.g., 1 mg/mL) in phosphate buffer (pH 7.4).

-

Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

-

-

Incubation:

-

In a microcentrifuge tube, combine the HLM solution, this compound working solution, and phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 60-120 minutes) with gentle shaking.

-

Prepare a negative control by omitting the NADPH regenerating system.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Vortex the sample to precipitate proteins.

-

Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a new tube for analysis.

-

Protocol 2: In Vivo Sample Preparation and Analysis

This protocol describes the extraction and analysis of this compound and its metabolites from biological matrices like blood and urine.

Blood Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of whole blood, add 300 µL of ice-cold acetonitrile.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

Urine Sample Preparation (Dilute-and-Shoot):

-

Centrifuge the urine sample to pellet any particulate matter.

-

Dilute an aliquot of the supernatant with mobile phase (e.g., 1:10 dilution).

-

Vortex and directly inject into the LC-MS/MS system.

Protocol 3: Analytical Methodology - LC-HR-MS/MS

Liquid chromatography coupled with high-resolution tandem mass spectrometry is the gold standard for identifying and quantifying drug metabolites.

Chromatographic Conditions (Typical):

-

Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from low to high organic phase (acetonitrile) over a run time of 15-30 minutes.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions (Typical):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Mode:

-

Full Scan: To detect all potential metabolites.

-

Data-Dependent MS/MS (ddMS2): To acquire fragmentation spectra for structural elucidation.

-

-

Resolution: > 30,000 FWHM to enable accurate mass measurements for formula determination.

Conclusion

While direct metabolic data for this compound remains elusive, the comprehensive analysis of its structural analogue, 5-MeO-MiPT, provides a robust predictive framework. The anticipated metabolic pathways for this compound include O-demethylation, N-demethylation, hydroxylation, and N-oxidation, followed by phase II conjugation. The experimental protocols and quantitative data presented herein offer a valuable starting point for researchers and drug development professionals to design and execute definitive metabolism studies on this compound. Such studies are imperative for a complete understanding of its pharmacokinetic and toxicological profile.

An In-depth Technical Guide on the Stability and Degradation Pathways of 4-MeO-MiPT

Disclaimer: Limited empirical data specifically detailing the stability and degradation pathways of 4-methoxy-N-methyl-N-isopropyltryptamine (4-MeO-MiPT) is publicly available. This guide synthesizes information from related tryptamine (B22526) compounds and general chemical principles to provide a comprehensive overview for researchers, scientists, and drug development professionals. The experimental protocols and potential degradation pathways described herein are illustrative and should be adapted and validated for specific research applications.

Introduction

4-Methoxy-N-methyl-N-isopropyltryptamine, commonly known as this compound, is a lesser-known psychedelic substance belonging to the tryptamine class.[1][2] As a substituted tryptamine, its chemical stability is a critical parameter for research, formulation development, and analytical characterization. Tryptamine derivatives, particularly those with substitutions on the indole (B1671886) ring, can be susceptible to various degradation pathways, including oxidation, hydrolysis, and photolysis. This technical guide aims to provide a thorough understanding of the potential stability challenges and degradation routes of this compound, drawing parallels from more extensively studied analogues.

This document outlines potential degradation pathways, presents illustrative stability data in a structured format, provides detailed experimental protocols for forced degradation studies, and visualizes key signaling pathways and experimental workflows using the DOT language.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability.

| Property | Value | Reference |

| IUPAC Name | N-[2-(4-methoxy-1H-indol-3-yl)ethyl]-N-methylpropan-2-amine | [1] |

| Molecular Formula | C15H22N2O | [1] |

| Molar Mass | 246.35 g/mol | [1] |

| Melting Point | 80-81 °C | [1] |

| Appearance | Crystalline solid (hydrochloride salt) | [3] |

| Solubility (HCl salt) | DMF: 0.1 mg/ml, DMSO: 3 mg/ml, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml | [3] |

Potential Degradation Pathways

Based on the chemical structure of this compound and the known degradation patterns of related tryptamines, several degradation pathways can be postulated. The indole ring system is susceptible to oxidation, while the methoxy (B1213986) group and the alkylamino side chain can also undergo metabolic transformations.

-

Oxidation: The indole nucleus is prone to oxidation, which can lead to the formation of various hydroxylated and N-oxide derivatives. This is a common degradation pathway for tryptamines, often accelerated by light, heat, and the presence of oxidizing agents.

-

Hydrolysis: While the methoxy group is generally more stable to hydrolysis than an ester, under strong acidic or basic conditions, cleavage to the corresponding 4-hydroxy metabolite (4-HO-MiPT) could occur.

-

Photodegradation: Exposure to ultraviolet (UV) and visible light can induce degradation, often leading to complex mixtures of colored degradation products. 4-hydroxy substituted tryptamines are known to be particularly unstable in solution, and while this compound is a methoxy derivative, photosensitivity should be a consideration.[4]

-

Metabolic Degradation: In vivo, this compound is expected to undergo metabolism by cytochrome P450 enzymes. Drawing parallels from the metabolism of 5-MeO-MiPT, potential metabolic pathways for this compound include O-demethylation to 4-HO-MiPT, N-demethylation to 4-MeO-IPT, and hydroxylation at various positions on the indole ring or alkyl side chain.[5]

Illustrative Stability Data

The following tables present hypothetical quantitative data to illustrate the potential stability of this compound under various stress conditions. These values are based on the general behavior of tryptamine derivatives and should be confirmed by empirical studies.

Table 1: Hydrolytic Stability of this compound (% Degradation)

| pH | Time (hours) | Temperature (°C) | % Degradation |

| 2 | 24 | 60 | < 5% |

| 7 | 24 | 60 | < 1% |

| 12 | 24 | 60 | 5-10% |

Table 2: Oxidative Stability of this compound (% Degradation)

| Oxidizing Agent | Concentration | Time (hours) | % Degradation |

| H₂O₂ | 3% | 24 | 10-20% |

| AIBN (radical initiator) | 0.1 M | 8 | 5-15% |

Table 3: Photostability of this compound in Solution (% Degradation)

| Light Source | Intensity | Time (hours) | % Degradation |

| UV-A (365 nm) | 1.2 million lux hours | 24 | 15-25% |

| Visible Light | 200 W h/m² | 24 | 5-10% |

Table 4: Thermal Stability of this compound (Solid State, % Degradation)

| Temperature (°C) | Time (days) | % Degradation |

| 40 | 30 | < 1% |

| 60 | 30 | 2-5% |

| 80 | 30 | 5-15% |

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[6] The following are detailed, generalized protocols that can be adapted for this compound.

5.1. General Sample Preparation

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).

-

For each stress condition, dilute the stock solution with the respective stressor to a final concentration of approximately 0.1 mg/mL.

-

Prepare a control sample by diluting the stock solution with the solvent used for the stressor (e.g., water for hydrolytic studies).

-

Protect all samples from light unless photostability is being assessed.

5.2. Hydrolytic Degradation

-

Acid Hydrolysis: Mix the this compound stock solution with 0.1 M hydrochloric acid.

-

Base Hydrolysis: Mix the this compound stock solution with 0.1 M sodium hydroxide.

-

Neutral Hydrolysis: Mix the this compound stock solution with purified water.

-

Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

At specified time points, withdraw aliquots, neutralize them (for acid and base samples), and dilute with mobile phase for analysis.

5.3. Oxidative Degradation

-

Mix the this compound stock solution with a 3% solution of hydrogen peroxide.

-

Incubate the solution at room temperature for a defined period (e.g., 24 hours).

-

At specified time points, withdraw aliquots and dilute with mobile phase for analysis.

5.4. Photolytic Degradation

-

Expose a solution of this compound (in a photostable, transparent container) to a calibrated light source.

-

Follow ICH Q1B guidelines for photostability testing, ensuring exposure to not less than 1.2 million lux hours and 200 watt hours/square meter.[7]

-

Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.

-

At the end of the exposure period, analyze both the exposed and control samples.

5.5. Thermal Degradation

-

Solid State: Place a known quantity of solid this compound in a controlled temperature oven (e.g., 80°C) for a defined period (e.g., 7 days).

-

Solution State: Incubate a solution of this compound at an elevated temperature (e.g., 60°C) for a defined period.

-

At specified time points, dissolve the solid sample or dilute the solution sample for analysis.

5.6. Analytical Method

A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution (e.g., ammonium (B1175870) formate) is a common starting point for tryptamine analysis. Detection can be performed using a photodiode array (PDA) detector and a mass spectrometer (MS) for identification of degradation products.

Signaling Pathways

This compound is known to act as a non-selective serotonin (B10506) receptor agonist, with activity at the 5-HT1A, 5-HT2A, and 5-HT2C receptors.[1] The psychedelic effects of tryptamines are primarily mediated through the 5-HT2A receptor, which is a G-protein coupled receptor (GPCR).

Conclusion

While specific stability data for this compound is scarce, this guide provides a framework for understanding its potential degradation pathways and for designing robust stability studies. Researchers and drug development professionals should consider the susceptibility of the tryptamine scaffold to oxidation, and to a lesser extent, hydrolysis and photolysis. The provided experimental protocols offer a starting point for conducting forced degradation studies to identify degradation products and to develop and validate stability-indicating analytical methods. Further empirical research is necessary to fully characterize the stability profile of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [chemeurope.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 4-HO-MiPT - Wikipedia [en.wikipedia.org]

- 5. Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijrpp.com [ijrpp.com]

- 7. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide to the Research Applications of 4-Methoxy-N-methyl-N-isopropyltryptamine (4-MeO-MiPT)

CAS Number: 96096-53-6

This technical guide provides a comprehensive overview of the research applications of 4-Methoxy-N-methyl-N-isopropyltryptamine (4-MeO-MiPT), a synthetic tryptamine (B22526) with psychedelic properties. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological and biochemical characteristics of this compound.

Introduction

4-Methoxy-N-methyl-N-isopropyltryptamine, commonly known as this compound, is a lesser-known psychedelic compound belonging to the tryptamine family.[1] First synthesized and described by David Repke and Alexander Shulgin in 1985, it is the 4-methoxy analog of N-methyl-N-isopropyltryptamine (MiPT).[1] Its psychotomimetic effects in humans were further detailed by Shulgin in his book "TiHKAL (Tryptamines I Have Known And Loved)".[1]

Structurally, this compound features a core indole (B1671886) ring substituted with a methoxy (B1213986) group at the 4-position and an ethylamine (B1201723) side chain at the 3-position, which is further substituted with methyl and isopropyl groups on the terminal amine. This compound is of interest to the scientific community for its distinct pharmacological profile, acting as both a serotonin (B10506) reuptake inhibitor and a non-selective serotonin receptor agonist.[1] Its unique properties make it a valuable tool for investigating the complex mechanisms of serotonergic neurotransmission and the structure-activity relationships of psychedelic compounds.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 96096-53-6 | --INVALID-LINK-- |

| Molecular Formula | C₁₅H₂₂N₂O | --INVALID-LINK-- |

| Molecular Weight | 246.35 g/mol | --INVALID-LINK-- |

| IUPAC Name | N-[2-(4-methoxy-1H-indol-3-yl)ethyl]-N-methylpropan-2-amine | --INVALID-LINK-- |

| Synonyms | 4-methoxy-N-methyl-N-isopropyltryptamine | --INVALID-LINK-- |

Synthesis

The synthesis of this compound was first reported by Repke, Grotjahn, and Shulgin in the Journal of Medicinal Chemistry in 1985. A detailed synthetic route is also described in Alexander Shulgin's "TiHKAL". The general synthetic pathway involves the reaction of 4-methoxyindole (B31235) with oxalyl chloride, followed by reaction with N-methylisopropylamine to form the corresponding glyoxylamide. Subsequent reduction of the amide and carbonyl functionalities yields the final product, this compound.

A representative workflow for the synthesis is depicted below.

Pharmacological Profile

This compound exhibits a dual mechanism of action, functioning as both a serotonin reuptake inhibitor and a direct agonist at several serotonin receptor subtypes. This profile distinguishes it from many other classic psychedelics.

Receptor and Transporter Binding Affinity and Functional Activity

A key study by Kozell et al. (2023) characterized the pharmacological activity of this compound at human serotonin receptors (5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₂𝒸) and the serotonin transporter (SERT) expressed in HEK cells.[2] The following tables summarize the quantitative data from this research.

Table 1: Binding Affinities (Kᵢ, nM) of this compound at Serotonin Receptors and Transporter

| Compound | 5-HT₁ₐR | 5-HT₂ₐR | 5-HT₂𝒸R | SERT |

| This compound | 338 ± 57 | 204 ± 19 | 1020 ± 220 | 123 ± 20 |

| Data from Kozell et al., 2023. Values are mean ± S.E.M. |

Table 2: Functional Potencies (EC₅₀, nM) of this compound at Serotonin Receptors

| Compound | 5-HT₁ₐR (GIRK) | 5-HT₂ₐR (Ca²⁺ flux) | 5-HT₂𝒸R (Ca²⁺ flux) |

| This compound | >10,000 | 109 ± 15 | 186 ± 28 |

| Data from Kozell et al., 2023. Values are mean ± S.E.M. |

Table 3: Functional Efficacies (Eₘₐₓ, % of 5-HT) of this compound at Serotonin Receptors

| Compound | 5-HT₁ₐR (GIRK) | 5-HT₂ₐR (Ca²⁺ flux) | 5-HT₂𝒸R (Ca²⁺ flux) |

| This compound | 10 ± 2 | 108 ± 3 | 107 ± 3 |

| Data from Kozell et al., 2023. Values are mean ± S.E.M. |

These data indicate that this compound has a notable affinity for the serotonin transporter and acts as a full agonist at the 5-HT₂ₐ and 5-HT₂𝒸 receptors, with a significantly lower efficacy at the 5-HT₁ₐ receptor. The potent inhibition of SERT may modulate the psychedelic effects mediated by 5-HT₂ₐ receptor agonism.

In Vivo Research Applications

Head-Twitch Response (HTR) in Rodents

The head-twitch response (HTR) in mice and rats is a behavioral proxy for 5-HT₂ₐ receptor-mediated psychedelic effects in humans.[1] this compound has been shown to induce the HTR in rodents, confirming its activity at the 5-HT₂ₐ receptor in vivo.[1] However, its efficacy in eliciting this response is reportedly lower than that of its structural analog, 4-HO-MiPT.[1]

Signaling Pathways

The interaction of this compound with serotonin receptors initiates intracellular signaling cascades. The primary pathways associated with the 5-HT₁ₐ and 5-HT₂ₐ receptors are depicted below.

5-HT₁ₐ Receptor Signaling

The 5-HT₁ₐ receptor is a G-protein coupled receptor (GPCR) that couples to the Gαi/o subunit. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

5-HT₂ₐ Receptor Signaling

The 5-HT₂ₐ receptor is a GPCR that couples to the Gαq/11 subunit. Its activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC).

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of this compound for specific receptors and transporters.

General Methodology:

-

Membrane Preparation: Membranes from HEK cells stably expressing the target human receptor (e.g., 5-HT₂ₐR) or transporter (SERT) are prepared.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.

-

Incubation: A fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂ₐR) is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

In Vitro Functional Assays (Calcium Flux)

Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound at Gq-coupled receptors like 5-HT₂ₐR and 5-HT₂𝒸R.

General Methodology:

-

Cell Culture: HEK cells stably expressing the target receptor are cultured in appropriate media.

-

Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Varying concentrations of this compound are added to the cells.

-

Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a plate reader.

-

Data Analysis: Dose-response curves are generated to determine the EC₅₀ and Eₘₐₓ values, with the maximal response of a reference agonist (e.g., 5-HT) set to 100%.

Head-Twitch Response (HTR) Assay

Objective: To assess the in vivo 5-HT₂ₐ receptor agonist activity of this compound.

General Methodology:

-

Animal Model: Male C57BL/6J mice are commonly used.

-

Drug Administration: Mice are administered various doses of this compound or a vehicle control, typically via intraperitoneal (i.p.) injection.

-

Observation: Following a brief acclimation period, the number of head twitches is counted by a trained observer for a defined period (e.g., 30-60 minutes).

-

Data Analysis: The total number of head twitches is recorded for each dose group, and dose-response curves are generated.

Conclusion

This compound is a psychoactive tryptamine with a unique pharmacological profile characterized by both serotonin reuptake inhibition and direct agonism at serotonin receptors, primarily the 5-HT₂ₐ and 5-HT₂𝒸 subtypes. Its distinct structure-activity relationship makes it a valuable research tool for neuropharmacologists and medicinal chemists. Further research is warranted to fully elucidate the interplay between its transporter and receptor activities and to explore its potential therapeutic applications.

References

Unveiling 4-MeO-MiPT: A Technical Guide to Alexander Shulgin's Research in TiHKAL

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Alexander Shulgin's pioneering research on 4-methoxy-N-methyl-N-isopropyltryptamine (4-MeO-MiPT), as documented in his comprehensive work, TiHKAL: The Continuation. This document collates and presents the core data, experimental protocols, and qualitative experiences associated with this lesser-known psychedelic compound.

Core Data Summary

The quantitative data from Shulgin's experiments with this compound is summarized below, offering a clear overview of its synthesis, physical properties, and established dosage parameters.

Table 1: Chemical and Physical Properties

| Property | Value |

| Full Chemical Name | N-[2-(4-methoxy-1H-indol-3-yl)ethyl]-N-methylpropan-2-amine |

| Molecular Formula | C₁₅H₂₂N₂O |

| Molar Mass | 246.35 g/mol |

| Melting Point | 80-81 °C |

| Appearance | White crystalline solid |

Table 2: Dosage and Administration

| Parameter | Description |

| Route of Administration | Oral |

| Effective Dosage Range | 20 - 30 mg[1][2][3] |

| Onset of Effects | 20 - 40 minutes[3] |

| Duration of Effects | 4 - 6 hours[1][2][3] |

Experimental Protocols

The following sections detail the methodologies employed by Shulgin for the synthesis and bioassay of this compound.

Synthesis of this compound

The synthesis of this compound as described in TiHKAL is a multi-step process starting from 4-methoxytryptamine.[1]

Step 1: N-Benzoylcarbonylation of 4-Methoxytryptamine

-

A solution of 4.0 grams of 4-methoxytryptamine in 50 mL of toluene (B28343) was combined with a solution of 5.52 grams of potassium carbonate in 50 mL of water.

-

The biphasic mixture was stirred vigorously at room temperature.

-

A solution of 3.0 mL of benzyl (B1604629) chloroformate in 20 mL of toluene was added dropwise.

-

Stirring was continued for 15 hours.

-

The reaction mixture was then diluted with 200 mL of ethyl acetate.

-

The organic layer was separated and dried with anhydrous magnesium sulfate.

-

The solvent was removed under vacuum, and the resulting solid residue was recrystallized from diethyl ether/hexane to yield 3.9 grams of N-(benzyloxycarbonyl)-4-methoxytryptamine as a white solid with a melting point of 84 °C.

Step 2: Reduction to 4-Methoxy-N-methyltryptamine

-

A suspension of 0.76 grams of lithium aluminum hydride (LAH) in 50 mL of anhydrous tetrahydrofuran (B95107) (THF) was stirred under an inert atmosphere.

-

A solution of 2.5 grams of N-(benzyloxycarbonyl)-4-methoxytryptamine in 30 mL of anhydrous THF was added dropwise.

-

The reaction mixture was heated to reflux for 30 minutes.

-

After cooling to 40 °C, the excess LAH was quenched by the addition of 50% aqueous THF.

-

The resulting solids were removed by filtration and washed with THF.

-

The filtrate and washings were combined, and the solvent was removed under vacuum to yield impure 4-methoxy-N-methyltryptamine.

Step 3: Reductive Amination to form this compound

-

The impure 4-methoxy-N-methyltryptamine was dissolved in 50 mL of ethanol.

-

1.0 mL of acetone (B3395972) was added to the solution.

-

0.5 grams of 10% Palladium on carbon (Pd/C) was added as a catalyst.

-

The reaction mixture was shaken under a hydrogen atmosphere at 50 psi for 15 hours.

-

The catalyst was removed by filtration through a bed of Celite.

-

The filtrate was concentrated under vacuum, and the solid residue was recrystallized from diethyl ether/hexane to yield 0.51 grams of 4-methoxy-N-methyl-N-isopropyltryptamine (this compound) with a melting point of 80-81 °C.[1]

Bioassay Methodology

The evaluation of this compound's psychoactive effects was conducted through self-experimentation by Alexander Shulgin and his research group. The methodology, as inferred from the qualitative comments in TiHKAL, can be summarized as follows:

-

Dosage Preparation: The crystalline this compound was accurately weighed and encapsulated for oral administration.

-

Administration: The prepared dose was ingested on an empty stomach.

-

Observation Period: A systematic observation of subjective effects was conducted over a period of several hours.

-

Data Recording: Detailed notes were taken on the onset, duration, and nature of the physical, sensory, and cognitive effects. These observations were later compiled into the qualitative comments section of the TiHKAL entry.

Visualized Experimental Workflows

The following diagrams illustrate the synthesis pathway and the timeline of subjective effects as described by Shulgin.

Concluding Remarks

Alexander Shulgin's entry on this compound in TiHKAL provides a foundational understanding of this compound. The synthesis is well-documented, and the qualitative reports, while subjective, offer valuable initial insights into its psychopharmacological profile. Notably, the effects are described as significantly milder than its 4-hydroxy counterpart (4-HO-MiPT), with a pronounced lack of the visual phenomena commonly associated with tryptamines and an emphasis on erotic enhancement.[3] Further research is warranted to fully characterize the pharmacological and toxicological properties of this compound.

References

Receptor Binding Affinity of 4-Methoxy-N-methyl-N-isopropyltryptamine (4-MeO-MiPT) at Serotonin 5-HT2A Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the receptor binding affinity of the synthetic tryptamine (B22526) 4-methoxy-N-methyl-N-isopropyltryptamine (4-MeO-MiPT) at the human serotonin (B10506) 2A (5-HT2A) receptor. The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a primary target for serotonergic psychedelics and a key area of research in neuropsychiatric disorders.[1] This document synthesizes available quantitative data, presents a detailed experimental protocol for determining binding affinity, and visualizes key biological and experimental processes.

Quantitative Binding Affinity Data

The binding affinity of a compound for a receptor is a critical parameter in pharmacology, indicating the strength of the interaction between the ligand and the receptor. This is typically quantified by the inhibition constant (Kᵢ), where a lower Kᵢ value signifies a higher binding affinity. The following table summarizes the binding affinity of this compound and other relevant tryptamines at the human 5-HT2A receptor.

| Compound | Receptor | Kᵢ (nM) |

| This compound | Human 5-HT2A | 130 [2] |

| 5-MeO-MiPT | Human 5-HT2A | 49[2] |

| DMT (N,N-Dimethyltryptamine) | Human 5-HT2A | 347[3] |

| LSD (Lysergic acid diethylamide) | Human 5-HT2A | 1.26[3] |

| Serotonin (5-HT) | Human 5-HT2A | 19.5[3] |

Table 1: Comparative binding affinities of this compound and other tryptamines at the human 5-HT2A receptor.

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is primarily coupled to the Gq/G11 signaling pathway.[1] Upon agonist binding, the receptor activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[1] IP3 stimulates the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC).[1] This signaling cascade is central to the receptor's function and the downstream physiological effects associated with its activation.

Figure 1: 5-HT2A Receptor Gq-Coupled Signaling Pathway.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities, such as the Kᵢ value for this compound, is typically achieved through a competitive radioligand binding assay. This technique measures the ability of an unlabeled test compound to displace a known radioactive ligand from its target receptor.[4]

Objective

To determine the inhibition constant (Kᵢ) of this compound for the human 5-HT2A receptor.

Materials

-

Test Compound: 4-methoxy-N-methyl-N-isopropyltryptamine (this compound)

-

Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human 5-HT2A receptor.[3]

-

Radioligand: [³H]Ketanserin, a commonly used radiolabeled antagonist for the 5-HT2A receptor.[1]

-

Non-specific Binding Control: A high concentration of a known 5-HT2A antagonist, such as unlabeled Ketanserin or Mianserin.

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.

-

Equipment: 96-well microplates, cell harvester, and a microplate scintillation counter.

Procedure

-

Membrane Preparation:

-

Culture and harvest HEK-293 cells expressing the human 5-HT2A receptor.

-

Lyse the cells and isolate the cell membranes containing the receptors via centrifugation.

-

Wash and resuspend the membrane preparations in the assay buffer.

-

Determine the protein concentration of the membrane preparation to ensure consistency across experiments.[4]

-

-

Binding Assay:

-

In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Add assay buffer, a constant concentration of [³H]Ketanserin, and the membrane suspension.[1]

-

Non-specific Binding: Add a high concentration of the non-specific binding control, [³H]Ketanserin, and the membrane suspension.

-

Test Compound: Add serial dilutions of this compound, [³H]Ketanserin, and the membrane suspension.[4]

-

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation of Bound and Free Radioligand:

-

Quantification of Bound Radioactivity:

-

Dry the filter plate completely.

-

Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.[1]

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Determine the percentage of specific binding for each concentration of the test compound.

-

Plot the percent specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

-

Calculate the Kᵢ value from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is the dissociation constant of the radioligand for the receptor.[4]

-

Figure 2: General Workflow of a Competitive Radioligand Binding Assay.

References

A Comprehensive Technical Guide to the Solubility of 4-MeO-MiPT

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 4-methoxy-N-methyl-N-isopropyltryptamine (4-MeO-MiPT), a psychoactive compound of the tryptamine (B22526) class. Understanding the solubility of this compound is critical for its handling, formulation, and in vitro/in vivo studies. This document collates available quantitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents visual diagrams of the experimental workflow.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For a solid compound like this compound, solubility is typically expressed in terms of mass per unit volume of solvent (e.g., mg/mL) or as a molar concentration. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar chemical characteristics, such as polarity, will be more soluble in each other. The solubility of tryptamines, including this compound, is influenced by factors such as the solvent's polarity, the pH of the solution (for aqueous solutions), temperature, and the specific salt form of the compound.

Quantitative Solubility Data for this compound

Currently, publicly available quantitative solubility data for this compound is limited. The following table summarizes the known solubility values for this compound hydrochloride. It is important to note that the solubility of the freebase form may differ significantly.

| Solvent System | Form | Solubility |

| Dimethylformamide (DMF) | Hydrochloride | 0.1 mg/mL[1] |

| Dimethyl sulfoxide (B87167) (DMSO) | Hydrochloride | 3 mg/mL[1] |

| DMSO:Phosphate-Buffered Saline (PBS) (pH 7.2) (1:1) | Hydrochloride | 0.5 mg/mL[1] |

Note: This data is for the hydrochloride salt of this compound. The solubility of the fumarate (B1241708) salt is qualitatively described as soluble in organic solvents, but specific quantitative data is not available.

Experimental Protocol: Determination of this compound Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[2][3][4][5][6][7][8] The following protocol is a detailed methodology adapted for determining the solubility of this compound in various organic solvents.

1. Materials and Equipment:

-

This compound (hydrochloride or freebase)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, chloroform, etc.)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of scintillation vials. An excess is necessary to ensure that a saturated solution is formed.

-

Add a known volume of the desired solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure undissolved solid remains. For some compounds, 48-72 hours may be necessary.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow for the sedimentation of the excess solid.

-

To ensure complete separation of the undissolved solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining microscopic particles. This step is crucial to prevent artificially high solubility readings.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the solvent by multiplying the measured concentration of the diluted sample by the dilution factor.

-

The experiment should be performed in triplicate to ensure the reliability of the results.

-

Mandatory Visualizations

The following diagrams illustrate the key experimental workflow and a conceptual signaling pathway relevant to the action of tryptamines.

References

- 1. caymanchem.com [caymanchem.com]

- 2. enamine.net [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. researchgate.net [researchgate.net]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. bioassaysys.com [bioassaysys.com]

- 8. dissolutiontech.com [dissolutiontech.com]

An In-depth Technical Guide to the Spectroscopic Data of 4-MeO-MiPT

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Spectroscopic and Pharmacological Overview of 4-methoxy-N-methyl-N-isopropyltryptamine (4-MeO-MiPT)

This technical guide provides a detailed overview of the available spectroscopic data for 4-methoxy-N-methyl-N-isopropyltryptamine (this compound), a psychedelic compound of the tryptamine (B22526) class. It is important to note that while general chemical information is accessible, detailed, publicly available spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for this compound are scarce in the reviewed literature. Gas Chromatography-Mass Spectrometry (GC-MS) data is indicated to be available from commercial suppliers, but the complete spectra are not openly accessible.[1][2][3] This guide compiles the known information and presents standardized experimental protocols for the analysis of tryptamines, which can be applied to this compound. Additionally, it visualizes the compound's known pharmacological mechanisms of action.

Chemical and Physical Properties of this compound

This compound, also known as 4-methoxy-N-methyl-N-isopropyltryptamine, is the 4-methoxy analog of N-methyl-N-isopropyltryptamine (MiPT) and the O-methyl ether of 4-HO-MiPT.[4] It is recognized for its psychedelic properties and acts as a non-selective serotonin (B10506) receptor agonist and a serotonin reuptake inhibitor.[4]

| Property | Value | Reference |

| IUPAC Name | N-[2-(4-methoxy-1H-indol-3-yl)ethyl]-N-methylpropan-2-amine | [4] |

| Other Names | 4-OMe-MiPT, 4-Methoxy-N-methyl-N-isopropyltryptamine | [4] |

| CAS Number | 96096-53-6 | [4] |

| Molecular Formula | C₁₅H₂₂N₂O | [5] |

| Molar Mass | 246.354 g·mol⁻¹ | [4] |

| Melting Point | 80 to 81 °C (176 to 178 °F) | [4] |

Spectroscopic Data

No specific ¹H or ¹³C NMR data for this compound was found in the available search results.

Table 2.1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (Hz) | Assignment |

|---|

| Data not available in the searched sources. | | | | |

Table 2.2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (ppm) | Assignment |

|---|

| Data not available in the searched sources. | |

No specific IR spectrum or peak list for this compound was found in the available search results.

Table 2.3: IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|

| Data not available in the searched sources. | | |

While GC-MS data for this compound is mentioned to be available from sources like Cayman Chemical, the actual mass spectrum and fragmentation data are not provided in the public search results.[1]

Table 2.4: Mass Spectrometry Fragmentation Data of this compound

| m/z | Relative Abundance (%) | Proposed Fragment |

|---|

| Data not available in the searched sources. | | |

Experimental Protocols

The following are representative experimental protocols for the spectroscopic analysis of tryptamine compounds, based on established methodologies for similar substances.[6] These protocols are intended to serve as a guide for researchers working on the characterization of this compound.

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 400 MHz NMR Spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Pulse Angle: 90°.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled experiment.

-

Spectral Width: 0 to 200 ppm.

-

Pulse Angle: 30-45°.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

Objective: To identify functional groups present in the molecule.

Instrumentation: FTIR Spectrometer with a diamond Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

Acquisition Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: Agilent Gas Chromatograph coupled with a Mass Selective Detector.

Sample Preparation:

-

Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol, chloroform).

GC Parameters:

-

Column: DB-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 280°C.

-

Oven Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: Increase to 300°C at a rate of 15°C/min.

-

Final hold: Hold at 300°C for 5 minutes.

-

-

Injection Volume: 1 µL with a split ratio of 20:1.

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: 40-550 amu.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

Signaling Pathways and Mechanism of Action

This compound is known to act as a non-selective serotonin receptor agonist and a serotonin reuptake inhibitor.[4] The following diagrams illustrate these two primary mechanisms of action.

Caption: Serotonin Receptor Agonist Signaling Pathway.

Caption: Serotonin Reuptake Inhibitor Mechanism.

References

Acute Toxicity of 4-Methoxy-N-methyl-N-isopropyltryptamine (4-MeO-MiPT) in Animal Models: A Technical Guide

Disclaimer: There is a significant lack of published scientific literature specifically investigating the acute toxicity of 4-methoxy-N-methyl-N-isopropyltryptamine (4-MeO-MiPT) in animal models. Consequently, quantitative toxicity data such as median lethal dose (LD50) for this compound are not available. This guide summarizes the current state of knowledge and provides a framework for potential future studies, drawing parallels with the closely related compound 5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT), for which limited acute toxicity data exists.

Introduction to this compound

4-Methoxy-N-methyl-N-isopropyltryptamine (this compound) is a lesser-known psychedelic substance belonging to the tryptamine (B22526) class. It is structurally related to other psychoactive tryptamines, such as 5-MeO-MiPT and psilocin. The primary mechanism of action for tryptamines involves the agonism of serotonin (B10506) receptors, particularly the 5-HT2A receptor, which is believed to mediate their psychedelic effects. Very little data exists about the pharmacological properties, metabolism, and toxicity of this compound[1][2]. The drug is reported to act as a serotonin reuptake inhibitor and a non-selective serotonin receptor agonist[1]. In animal studies, it has been shown to produce psychedelic-like effects, such as inducing the head-twitch response in rodents, which is a behavioral proxy for hallucinogenic potential[1].

Quantitative Data on Acute Toxicity

As of the latest literature review, no studies have been published that specifically determine the acute toxicity or LD50 of this compound in any animal model.

To provide a relevant toxicological context, this section presents data from an acute toxicity study of the related compound, 5-MeO-MiPT, in CD-1 female mice. It is crucial to note that these findings cannot be directly extrapolated to this compound, as minor structural differences can significantly alter a compound's toxicological profile.

In a study investigating the acute effects of 5-MeO-MiPT, mice were administered the substance via injection. The following table summarizes the biodistribution of 5-MeO-MiPT in various tissues at a dose of 2.7 mg/kg.

| Tissue | Concentration Range (ng/g or ng/mL) |

| Blood | 2.7 - 13.4 ng/mL |

| Kidney | 11 - 29 ng/g |

| Liver | 15.2 - 108.3 ng/g |

| Brain | 1.5 - 40.6 ng/g |

| Data from an in vivo acute toxicity study of 5-MeO-MiPT in mice[3][4]. |

At a lower dose of 0.27 mg/kg, 5-MeO-MiPT concentrations were below the limit of quantification in all analyzed biological samples[3][4]. The study also noted that high doses of 5-MeO-MiPT induced apoptotic cell death through caspase activity in the liver, kidney, and brain[3][4][5].

Experimental Protocols for Acute Toxicity Assessment

The following is a detailed, representative experimental protocol for an acute toxicity study of a novel tryptamine, based on the methodology used for 5-MeO-MiPT and incorporating best practices from OECD guidelines for the testing of chemicals[1][6].

-

Species: Mouse (Mus musculus)

-

Strain: CD-1 (or other appropriate outbred strain)

-

Sex: Female (as they are often more sensitive)

-

Age: Young adult (e.g., 8-12 weeks)

-